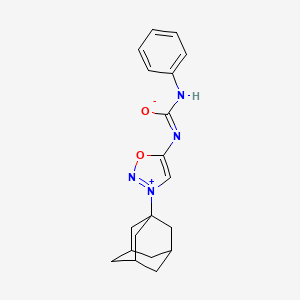
NoName
Overview
Description
NoName is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively in preclinical models, and its mechanism of action and physiological effects have been elucidated.
Scientific Research Applications
Crystallographic Study of Human NONO
Non-POU domain-containing octamer-binding protein (NONO) plays a crucial role in nuclear gene regulation and has medical significance. A study by Knott et al. (2016) overcame problems with purification and data collection of NONO, using L-proline to stabilize purified NONO homodimers for X-ray structure determination and crystallization, revealing a superhelical arrangement of NONO homodimers (Knott et al., 2016).
Geometric Deep Learning in Non-Euclidean Data
Bronstein et al. (2016) discuss the relevance of NONO in fields like computational social sciences, communications, and genetics. They emphasize the importance of geometric data that are non-Euclidean, such as in social and sensor networks, and how machine learning, particularly deep neural networks, can be applied in these areas (Bronstein et al., 2016).
Genetic Engineering Research Linkage
Lo (2009) demonstrates the linkage between science research and technology development in genetic engineering, highlighting the impact of scientific research on technology development. This study underscores the significant influence of research from the public sector on technology development, particularly in genetic engineering (Lo, 2009).
NONO in Induced Pluripotent Stem Cell Research
Yi et al. (2020) discuss the generation of a homozygous NONO knockout in induced pluripotent stem cells (iPSCs) using CRISPR/Cas9. This cell line provides a platform to study the pathogenic mechanisms of noncompaction cardiomyopathy and neurocyte dysfunction related to NONO mutations (Yi et al., 2020).
NONO and Tumorigenesis
Feng et al. (2020) review the roles of NONO/p54nrb in gene regulation, including mRNA splicing, DNA unwinding, and DNA repair. They discuss NONO's involvement in cell proliferation, apoptosis, migration, and DNA damage repair, and its emerging significance in cancer research (Feng et al., 2020).
Morinda citrifolia (Noni) Research Advances
Use of Primates in Neuroscience Research
Capitanio and Emborg (2008) discuss the contributions of non-human primates to neuroscience research, emphasizing their unique role in understanding diseases like Alzheimer's, neuroAIDS, Parkinson's, and stress-related conditions (Capitanio & Emborg, 2008).
properties
IUPAC Name |
N'-[3-(1-adamantyl)oxadiazol-3-ium-5-yl]-N-phenylcarbamimidate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-18(20-16-4-2-1-3-5-16)21-17-12-23(22-25-17)19-9-13-6-14(10-19)8-15(7-13)11-19/h1-5,12-15H,6-11H2,(H-,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCPRMSSYYSKRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)[N+]4=NOC(=C4)N=C(NC5=CC=CC=C5)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)[N+]4=NOC(=C4)/N=C(/NC5=CC=CC=C5)\[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Phenylcarbamoyl)imino]-3-(tricyclo[3.3.1.1~3,7~]dec-1-YL)-4,5-dihydro-1,2,3-oxadiazol-3-ium-4-ide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-dimethyl-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B5800916.png)
![N-cyclopentyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5800921.png)


![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5800939.png)
amino]acetyl}oxy)-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800941.png)


![N'-[1-(3-bromophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5800958.png)


![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5800978.png)

